molecular formula C6H7ClN2O B1419792 2-Chloro-1-(1-methyl-1H-imidazol-2-yl)ethanone CAS No. 860772-72-1

2-Chloro-1-(1-methyl-1H-imidazol-2-yl)ethanone

Cat. No.: B1419792
CAS No.: 860772-72-1
M. Wt: 158.58 g/mol
InChI Key: MLIMAEFXKFJJSR-UHFFFAOYSA-N
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Description

2-Chloro-1-(1-methyl-1H-imidazol-2-yl)ethanone is a chemical compound belonging to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a chlorine atom and a methyl group attached to the imidazole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Biochemical Analysis

Biochemical Properties

2-Chloro-1-(1-methyl-1H-imidazol-2-yl)ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions, such as hydrogen bonding and van der Waals forces .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the proliferation of certain cancer cell lines by interfering with the cell cycle and inducing apoptosis. Additionally, it can alter the expression of genes involved in cell growth and differentiation .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It can bind to enzymes and inhibit their activity, leading to changes in metabolic pathways. For instance, it has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling. This inhibition can result in the downregulation of signaling pathways that promote cell growth and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time when exposed to light or heat. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, such as sustained inhibition of cell proliferation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect, while exceeding this dosage can lead to toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyze its oxidation and subsequent metabolism. These interactions can affect metabolic flux and alter the levels of metabolites in the body. The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further influence its biological activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different tissues. For example, it may be actively transported into cells by membrane transporters or bind to plasma proteins, influencing its bioavailability and distribution .

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. It may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can affect mitochondrial function and energy production. Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(1-methyl-1H-imidazol-2-yl)ethanone typically involves the following steps:

  • Formation of 1-Methylimidazole: The starting material, 1-methylimidazole, can be synthesized through the reaction of glyoxal, formaldehyde, and ammonia under acidic conditions.

  • Chlorination: The 1-methylimidazole undergoes chlorination to introduce the chlorine atom at the desired position. This can be achieved using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

  • Ketone Formation: The final step involves the conversion of the chlorinated intermediate to the corresponding ketone using oxidizing agents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂).

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-1-(1-methyl-1H-imidazol-2-yl)ethanone can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

  • Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄), chromyl chloride (CrO₂Cl₂)

  • Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a catalyst

  • Substitution: Sodium hydroxide (NaOH), ammonia (NH₃)

Major Products Formed:

  • Carboxylic Acids: From oxidation reactions

  • Amines: From reduction reactions

  • Hydroxylated or Aminated Derivatives: From substitution reactions

Scientific Research Applications

2-Chloro-1-(1-methyl-1H-imidazol-2-yl)ethanone has several applications in scientific research, including:

  • Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

  • Biology: The compound and its derivatives are studied for their biological activities, such as antimicrobial, antifungal, and anticancer properties.

  • Medicine: It is used in the development of new drugs, particularly those targeting infectious diseases and cancer.

  • Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 1-Methylimidazole: A closely related compound without the chloro and keto groups.

  • 2-Chloroimidazole: Similar structure but lacks the methyl group.

  • 1-(1-Methyl-1H-imidazol-2-yl)ethanone: Lacks the chlorine atom.

Uniqueness: 2-Chloro-1-(1-methyl-1H-imidazol-2-yl)ethanone is unique due to the presence of both the chlorine atom and the keto group, which can significantly alter its chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

2-chloro-1-(1-methylimidazol-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c1-9-3-2-8-6(9)5(10)4-7/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLIMAEFXKFJJSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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